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Compound of Interest

Compound Name: Nicametate citrate

Cat. No.: B158174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical efficacy of Nicametate citrate and its

related compound, Nicergoline, in the context of cognitive impairment and cerebrovascular

disorders. Due to a scarcity of publicly available pivotal studies on Nicametate citrate for

cognitive endpoints, this guide leverages comprehensive data from studies on Nicergoline, an

ergoline derivative with a similar profile of cerebral vasodilation and metabolic enhancement.

The information is intended to offer a structured overview for research and drug development

professionals.

Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials investigating the

efficacy of Nicergoline in patients with dementia and the comparative effects of Nicametate
citrate in other relevant conditions.

Table 1: Efficacy of Nicergoline in Patients with Mild to Moderate Dementia (vs. Placebo)
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Outcome
Measure

Treatment
Group
(Nicergoline)

Placebo Group
Treatment
Duration

Key Findings

Sandoz Clinical

Assessment

Geriatric Scale

(SCAG)

Significant

reduction in

behavioral

symptoms. Mean

difference of

-5.18 points.[1]

Less

improvement

compared to

Nicergoline.

2 to 12 months

Nicergoline

showed a

statistically

significant

improvement in

behavioral

symptoms, with

effects

noticeable at 2

months and

sustained for 6

months.[1]

Mini-Mental

State

Examination

(MMSE)

Showed a

difference

favoring

treatment. At 12

months, the

effect size was

2.86.[1]

Less

improvement.
3 to 12 months

Nicergoline

treatment

demonstrated a

positive effect on

cognitive function

as measured by

the MMSE.[1]
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Alzheimer's

Disease

Assessment

Scale-Cognitive

Subscale

(ADAS-Cog)

Trend favoring

treatment, but

not statistically

significant. (-1.64

at 12 months).[1]

Minimal change. Up to 12 months

The effect on

ADAS-Cog was

not statistically

significant,

suggesting a

more

pronounced

effect on general

cognitive function

and behavior

than on specific

Alzheimer's-

related cognitive

deficits.[1]

Clinical Global

Impression of

Change

Peto odd ratio for

improvement

was 3.33.[1]

Lower rate of

improvement.
2 to 12 months

Clinicians rated a

significantly

higher proportion

of patients on

Nicergoline as

improved.[1]

Table 2: Comparative Studies Involving Nicametate Citrate
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Comparison
Primary
Endpoint

Nicametate
Citrate Group

Comparator
Group

Key Findings

vs. Aspirin (100

mg/day)

Secondary

prevention of

ischemic stroke

(cerebral

reinfarction)

11.9%

reinfarction rate.

[2]

6.3% reinfarction

rate.[2]

Aspirin was

found to be more

effective in the

secondary

prevention of

ischemic stroke.

[2] However,

Nicametate

citrate was

associated with a

reduced risk of

cerebrovascular

death.[3]

vs. Ginkgo

Biloba Extract

(EGb 761)

Treatment of

presbyastasis

(age-related

balance disorder)

Less

improvement in

symptoms and

stabilometry.

Significant

improvement in

symptoms and

stabilometry

(p<0.05).

Ginkgo biloba

extract showed

superior efficacy

in improving

symptoms of

age-related

balance

disorders.

Experimental Protocols
Nicergoline for Mild to Moderate Dementia
A representative pivotal study for Nicergoline involved a double-blind, randomized, placebo-

controlled, parallel-group trial design.[4]

Patient Population: 315 patients diagnosed with mild to moderate dementia of various

origins, including Alzheimer's disease and chronic cerebrovascular disorders.[1][4]

Inclusion Criteria: Patients with mild to moderate cognitive and behavioral impairment.[1]
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Exclusion Criteria: Patients with severe dementia or other confounding medical conditions.

Intervention: Oral administration of Nicergoline (60 mg daily) or a matching placebo.[4]

Duration: The treatment period extended for up to 6 to 12 months, with assessments at

baseline, 2, 3, 6, and 12 months.[1][4]

Primary Outcome Measures:

Sandoz Clinical Assessment Geriatric Scale (SCAG) to assess behavioral symptoms.[1][4]

Secondary Outcome Measures:

Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-

Cognitive Subscale (ADAS-Cog) for cognitive function.[1]

Clinical Global Impression of Change.[1]

Safety and Tolerability: Assessed through monitoring of adverse events and hemodynamic

changes.[4]

Nicametate Citrate vs. Aspirin for Secondary Stroke
Prevention
This study utilized a randomized, double-blind, controlled design.[2]

Patient Population: 466 patients who had experienced their first ischemic stroke.[2]

Intervention: Patients were randomly assigned to receive either Nicametate citrate or 100

mg of acetylsalicylic acid (ASA) per day.[2]

Duration: The study followed patients to assess for the primary endpoint of cerebral

reinfarction.[2]

Primary Endpoint: Cerebral reinfarction.[2]

Adverse Events: Intracranial hemorrhage was classified as an adverse event.[2]
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Mechanism of Action and Signaling Pathways
Nicametate citrate is a prodrug that is hydrolyzed in the body to nicotinic acid and

diethylaminoethanol.[5] Its therapeutic effects are believed to stem from the combined actions

of these two metabolites.

Nicotinic Acid: Acts as a vasodilator, particularly on cerebral blood vessels, leading to

increased cerebral blood flow and oxygenation.[5][6] It is also a precursor for the synthesis of

the coenzymes NAD+ and NADP+, which are crucial for cellular respiration and metabolism.

[6][7]

Diethylaminoethanol: Exhibits cholinergic effects, potentially by acting as a precursor to

acetylcholine or by inhibiting cholinesterase, the enzyme that breaks down acetylcholine.[5]

[8] This can lead to enhanced cholinergic neurotransmission, which is important for cognitive

processes.

The following diagram illustrates the proposed signaling pathway for the vasodilatory and

metabolic effects of the nicotinic acid component of Nicametate citrate.
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Caption: Proposed mechanism of Nicametate citrate.

The following diagram illustrates a general experimental workflow for a placebo-controlled

clinical trial, applicable to the studies cited.
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Caption: Clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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